N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide
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Overview
Description
N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features an indoline core with an N-ethyl group, a 4-isopropoxybenzoyl substituent, and a carboxamide group at the 2-position.
Mechanism of Action
Target of Action
The primary target of N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide, also known as N-ethyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide, is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the growth of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, MmpL3, by forming hydrogen bonds . This interaction inhibits the activity of the protein, thereby affecting the growth of Mycobacterium tuberculosis . The compound’s binding profile is similar to that of the indoleamide ligand ICA38 .
Biochemical Pathways
The inhibition of MmpL3 affects the biochemical pathways involved in the growth and survival of Mycobacterium tuberculosis
Result of Action
The inhibition of MmpL3 by this compound results in the growth inhibition of Mycobacterium tuberculosis . This compound also exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the N-ethyl Group: The N-ethyl group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the 4-isopropoxybenzoyl Group: This step involves an acylation reaction where the indoline derivative reacts with 4-isopropoxybenzoyl chloride in the presence of a base like pyridine.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(4-methoxybenzoyl)indoline-2-carboxamide
- N-ethyl-1-(4-ethoxybenzoyl)indoline-2-carboxamide
- N-ethyl-1-(4-propoxybenzoyl)indoline-2-carboxamide
Uniqueness
N-ethyl-1-(4-isopropoxybenzoyl)indoline-2-carboxamide is unique due to the presence of the isopropoxy group, which may confer distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
N-ethyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-22-20(24)19-13-16-7-5-6-8-18(16)23(19)21(25)15-9-11-17(12-10-15)26-14(2)3/h5-12,14,19H,4,13H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQAYGQROGLVJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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